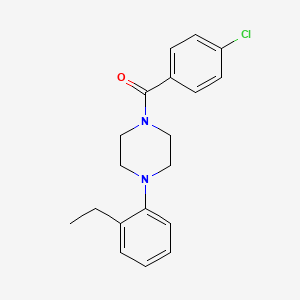![molecular formula C15H16N2O4 B5738759 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione, also known as Gabapentin, is a medication primarily used to treat seizures and neuropathic pain. Gabapentin was first approved by the FDA in 1993 and has since become a commonly prescribed medication. Gabapentin is a GABA analogue and works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
Wirkmechanismus
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. This results in a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to reduce the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline. This can lead to a reduction in pain and a decrease in anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a number of advantages and limitations for use in lab experiments. One advantage is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a well-established mechanism of action, which makes it a useful tool for studying the role of calcium channels in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, one limitation is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively short half-life, which can make it difficult to maintain consistent drug levels in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione. One area of research is the potential use of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione in the treatment of anxiety and bipolar disorder. Another area of research is the development of new analogues of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione that may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanism of action of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione and its effects on neuronal excitability.
Synthesemethoden
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione is synthesized using a four-step process. The first step involves the reaction of 1,2-cyclohexanedione with ammonia to form 1,2-cyclohexanedione monoxime. The second step involves the reaction of 1,2-cyclohexanedione monoxime with chloroacetyl chloride to form 1-(chloroacetyl)-1,2-cyclohexanedione. The third step involves the reaction of 1-(chloroacetyl)-1,2-cyclohexanedione with 4-aminobenzoic acid to form 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione. The final step involves the reaction of 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione with morpholine to form 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in a variety of conditions, including epilepsy, neuropathic pain, anxiety, and bipolar disorder. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy and post-herpetic neuralgia. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of anxiety and bipolar disorder, although further research is needed in these areas.
Eigenschaften
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-5-6-14(19)17(13)12-3-1-11(2-4-12)15(20)16-7-9-21-10-8-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVMYNQVDMYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)

![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)

